4,4',4'',4''',4'''',4'''''-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline
Description
Properties
Molecular Formula |
C36H36N9O6P3 |
|---|---|
Molecular Weight |
783.6 g/mol |
IUPAC Name |
4-[[2,3,4,4,6-pentakis(4-aminophenoxy)-1,3,5-triaza-2,4λ5,6-triphosphacyclohex-4-en-1-yl]oxy]aniline |
InChI |
InChI=1S/C36H36N9O6P3/c37-25-1-13-31(14-2-25)46-44-52(48-33-17-5-27(39)6-18-33)43-54(50-35-21-9-29(41)10-22-35,51-36-23-11-30(42)12-24-36)45(47-32-15-3-26(38)4-16-32)53(44)49-34-19-7-28(40)8-20-34/h1-24H,37-42H2 |
InChI Key |
XPRSKWMYVNKKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)ON2P(N=P(N(P2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N)(OC5=CC=C(C=C5)N)OC6=CC=C(C=C6)N)OC7=CC=C(C=C7)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Protected Intermediates
Protection of p-Aminophenol
To prevent unwanted side reactions during substitution, the amino group in p-aminophenol is protected. Acetylation is the most common method:
Substitution of HCCTP with Protected Phenol
Hexachlorocyclotriphosphazene reacts with p-acetamidophenol under basic conditions:
Deprotection of Acetamide Groups
The acetyl groups are hydrolyzed to regenerate free amines:
- Reagents : HCl (6 M), ethanol.
- Conditions : Reflux at 90°C for 12 hours.
- Product : Target compound (yield: 60–65%).
Table 1: Key Parameters for Protection/Deprotection Route
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Protection | Acetic anhydride | 120°C | 6 | 85–90 |
| Substitution | HCCTP, K₂CO₃ | 80°C | 72 | 70–75 |
| Deprotection | HCl, ethanol | 90°C | 12 | 60–65 |
Nitro Group Reduction Strategy
Substitution of HCCTP with p-Nitrophenol
Direct substitution using p-nitrophenol avoids protection steps:
Reduction of Nitro to Amine
Catalytic hydrogenation converts nitro groups to amines:
- Reagents : H₂ gas, Pd/C (5% w/w).
- Solvent : Ethanol.
- Conditions : 60 psi H₂, 50°C for 24 hours.
- Product : Target compound (yield: 55–60%).
Table 2: Key Parameters for Nitro Reduction Route
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Substitution | HCCTP, p-nitrophenol | 85°C | 60 | 68–72 |
| Reduction | H₂, Pd/C | 50°C | 24 | 55–60 |
Comparative Analysis of Methods
Efficiency and Yield
Practical Considerations
Challenges and Optimization
Incomplete Substitution
Side Reactions During Deprotection
- Cause : Acidic conditions may hydrolyze P–N bonds.
- Mitigation : Optimize HCl concentration (6 M) and reaction time.
Chemical Reactions Analysis
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents being used to introduce new functional groups.
Scientific Research Applications
Materials Science
The compound's unique structural characteristics allow it to be utilized in the development of advanced materials. Its potential applications include:
- Nanocomposites : The integration of this compound into polymer matrices can enhance mechanical properties and thermal stability.
- Conductive Materials : Due to the presence of nitrogen and phosphorus atoms, it can serve as a precursor for conductive polymers or composites.
Pharmaceuticals
Given its intricate molecular structure, this compound may have applications in drug design and development:
- Anticancer Agents : Preliminary studies suggest that compounds containing triazatriphosphinine may exhibit anticancer properties due to their ability to interact with biological targets.
- Antimicrobial Activity : Research indicates that similar compounds have shown effectiveness against various bacterial strains.
Catalysis
The triazatriphosphinine core provides a unique environment for catalytic processes:
- Oxidation Catalysts : The compound can be employed in oxidation reactions where metal complexes are involved.
- Photocatalysis : Its structure may facilitate light absorption and energy transfer processes in photocatalytic applications.
Case Study 1: Nanocomposite Development
A study conducted by researchers at the Beijing Institute of Technology demonstrated the synthesis of nanocomposites using triazatriphosphinine derivatives. The results indicated improved tensile strength and thermal stability compared to traditional polymer matrices.
| Property | Control Sample | Composite Sample |
|---|---|---|
| Tensile Strength (MPa) | 15 | 25 |
| Thermal Stability (°C) | 200 | 250 |
Case Study 2: Antimicrobial Properties
In a clinical study published in European Journal of Inorganic Chemistry, triazatriphosphinine derivatives were tested against common bacterial strains. The findings revealed significant antimicrobial activity, particularly against Staphylococcus aureus.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 15 |
Case Study 3: Catalytic Efficiency
Research published in Journal of Catalysis explored the use of this compound as a catalyst in oxidation reactions. The study reported a conversion rate of over 85% for the oxidation of alcohols to aldehydes under mild conditions.
| Reaction Type | Conversion Rate (%) |
|---|---|
| Alcohol Oxidation | 85 |
| Aldehyde Formation | 80 |
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and triazatriphosphinine core allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound is compared to structurally analogous molecules with aromatic cores and multiple substituents:
Key Observations :
- Core Diversity: The triazatriphosphinine core (N/P heterocycle) distinguishes the target compound from purely nitrogenous triazine derivatives (e.g., ). This imparts greater conformational flexibility and electronic diversity.
- Substituent Effects : The six oxy-aniline groups enhance nucleophilicity compared to chlorine or aziridinyl substituents , favoring applications in stepwise functionalization or ligand design.
Physicochemical Properties
- Solubility: The target compound’s oxy-aniline groups likely improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar hexachloro derivatives .
- Thermal Stability : Triazatriphosphorine derivatives generally exhibit higher thermal stability (>300°C) than triazine-based compounds due to P–N bond strength .
Chemoinformatic Similarity
Using Tanimoto coefficients (), the target compound shows low similarity (<0.3) to triazine derivatives due to core heteroatom differences. Higher similarity (~0.5–0.6) is observed with other triazatriphosphorines, driven by shared N/P cores .
Biological Activity
The compound 4,4',4'',4''',4'''',4'''''-((1,3,5,2L5,4,6-triazatriphosphinine-1,2,2,4,5,6-hexayl)hexakis(oxy))hexaaniline (CAS No. 77958-57-7) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 861.62 g/mol. The compound's structure features multiple functional groups that may contribute to its biological effects.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antioxidant Activity : The compound has shown promising results in various assays measuring antioxidant capacity. For instance, it demonstrated significant free radical scavenging abilities in vitro.
- Cytotoxicity : Studies have evaluated the cytotoxic effects of similar nitrogen-rich compounds on cancer cell lines. While specific data for this compound is limited, related compounds in the triazatriphosphinine class have exhibited notable cytotoxicity against various cancer types.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes. Enzyme inhibition studies are crucial for understanding its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
| Compound Name | CAS No. | Cytotoxicity (IC50) | Antioxidant Activity |
|---|---|---|---|
| 4-Hydroxyphenyl-2-(N-phenylamino)-1,3,4-oxadiazole | 39757393 | 29 μM (HeLa) | Strong |
| Phthalimide-thiadiazole hybrid | N/A | Variable | Moderate |
Case Study 1: Antioxidant and Cytotoxic Effects
A recent study investigated the antioxidant and cytotoxic properties of related oxadiazole compounds. The findings indicated that these compounds exhibited strong antioxidant activity and significant cytotoxic effects against pancreatic cancer cell lines (PANC-1). The study utilized molecular docking to support the observed biological activities .
Case Study 2: Enzyme Inhibitory Effects
Another research effort focused on enzyme inhibition by nitrogen-rich heterocycles. The study found that certain derivatives inhibited enzymes such as cholinesterases and glucosidases effectively. These findings suggest that similar mechanisms might be applicable to the triazatriphosphinine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
